3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride
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Overview
Description
3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group, a tosyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride typically involves multiple steps. One common method includes the reaction of a suitable pyrazole precursor with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group. This is followed by the tosylation of the pyrazole ring using tosyl chloride and a base. Finally, the amine group is introduced through a nucleophilic substitution reaction, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Compared to similar compounds, 3-(Methoxymethyl)-4-tosyl-1H-pyrazol-5-aminehydrochloride is unique due to the presence of the tosyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C12H16ClN3O3S |
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Molecular Weight |
317.79 g/mol |
IUPAC Name |
5-(methoxymethyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O3S.ClH/c1-8-3-5-9(6-4-8)19(16,17)11-10(7-18-2)14-15-12(11)13;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H |
InChI Key |
AHFHTYSSMBRVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2N)COC.Cl |
Origin of Product |
United States |
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